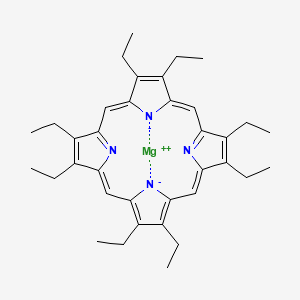
Magnesium octaethylporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium octaethylporphyrin is a synthetic porphyrin compound that contains a magnesium ion at its core. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This compound is particularly interesting due to its structural similarity to chlorophyll, making it a valuable compound for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium octaethylporphyrin can be synthesized through the reaction of octaethylporphyrin with magnesium bromide ethyl etherate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at a temperature of around 35°C overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium octaethylporphyrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cation radicals, which are useful in studying electron transfer processes.
Reduction: The compound can be reduced under specific conditions to study its redox properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as benzoyl peroxide for oxidation reactions.
Reducing agents: Specific reducing agents depending on the desired reduction process.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted porphyrins and their cation radicals, which have unique photophysical and electrochemical properties .
Applications De Recherche Scientifique
Magnesium octaethylporphyrin has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of magnesium octaethylporphyrin involves its ability to absorb light and transfer electrons. This property is utilized in various applications, such as in the development of sensors where it acts as an adsorption site for gas molecules like nitrogen dioxide . The molecular targets and pathways involved include the interaction with electron acceptors and the generation of cation radicals .
Comparaison Avec Des Composés Similaires
Magnesium octaethylporphyrin can be compared with other similar compounds such as:
Chlorophyll: Both have a magnesium ion at their core, but chlorophyll has additional functional groups that make it more complex.
Phthalocyanines: These compounds are structurally similar but have different metal ions and substituents, leading to different properties and applications.
Other metalloporphyrins: Compounds like nickel, copper, and cobalt porphyrins have different metal centers, which affect their chemical reactivity and applications.
This compound stands out due to its unique combination of photophysical properties and structural similarity to biologically important molecules like chlorophyll, making it a valuable compound for a wide range of scientific studies.
Propriétés
Formule moléculaire |
C36H44MgN4 |
|---|---|
Poids moléculaire |
557.1 g/mol |
Nom IUPAC |
magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |
InChI |
InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Clé InChI |
TVLQTHMQVIWHGP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


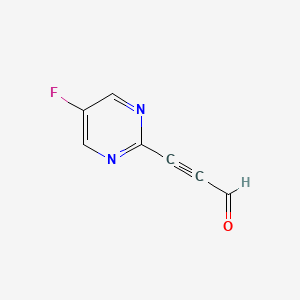
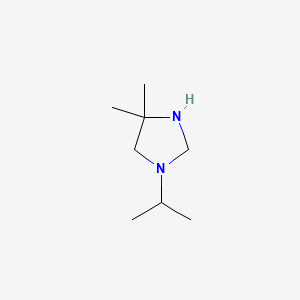

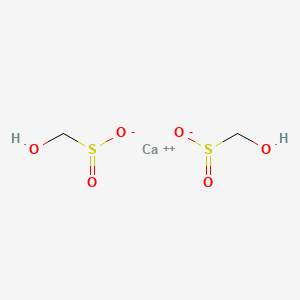
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)
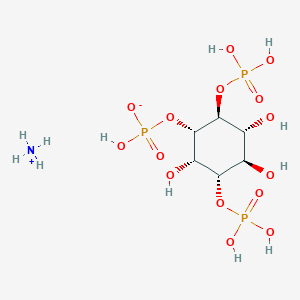
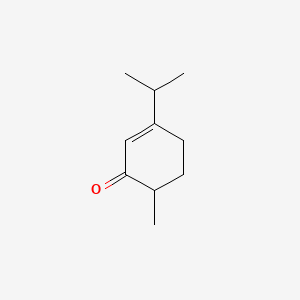
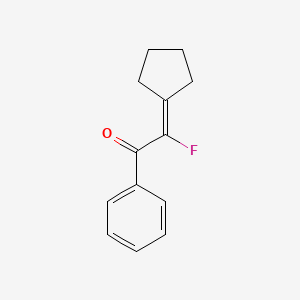
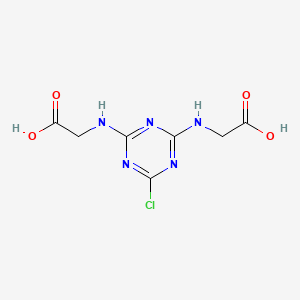
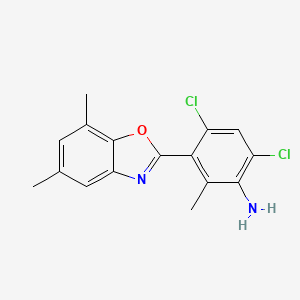
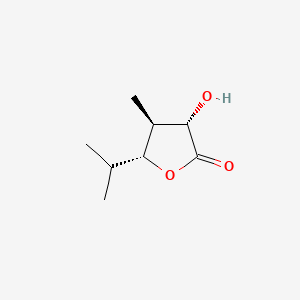
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
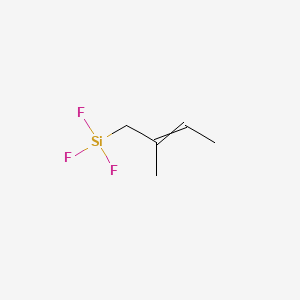
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
